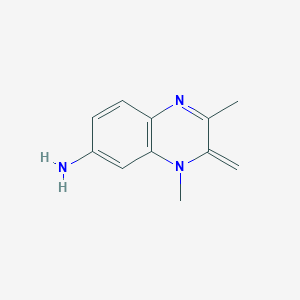
5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo various functional group transformations such as nitration, reduction, and substitution reactions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production. Advanced techniques like microwave-assisted synthesis or catalytic processes might be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 5-Amino-1,6-dihydro-6-oxo-3-methyl-2-pyridinecarbonitrile
- 5-Amino-1,6-dihydro-6-oxo-3-ethyl-2-pyridinecarbonitrile
- 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-1,6-dihydro-6-oxo-3-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
属性
分子式 |
C7H4F3N3O |
|---|---|
分子量 |
203.12 g/mol |
IUPAC 名称 |
5-amino-6-oxo-3-(trifluoromethyl)-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4(12)6(14)13-5(3)2-11/h1H,12H2,(H,13,14) |
InChI 键 |
WTCGUYCXFMBCJI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1C(F)(F)F)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)


![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)




![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)



![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
